2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC9649641
Molecular Formula: C13H14ClN5O
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClN5O |
|---|---|
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 2-chloro-N-cyclopentyl-5-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C13H14ClN5O/c14-12-6-5-10(19-8-15-17-18-19)7-11(12)13(20)16-9-3-1-2-4-9/h5-9H,1-4H2,(H,16,20) |
| Standard InChI Key | BHTWUAKPKKUMPF-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Introduction
Structural and Molecular Characteristics
2-Chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide (IUPAC name: 2-chloro-N-cyclopentyl-5-(tetrazol-1-yl)benzamide) features a benzamide scaffold substituted at the 2-position with chlorine, the 5-position with a tetrazole ring, and an N-cyclopentyl carboxamide group. Its molecular formula, C₁₃H₁₄ClN₅O, corresponds to a molecular weight of 291.73 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₅O |
| Molecular Weight | 291.73 g/mol |
| SMILES | C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
| InChI Key | BHTWUAKPKKUMPF-UHFFFAOYSA-N |
| PubChem CID | 29132193 |
| Solubility | Limited data; likely polar aprotic solvents |
The tetrazole moiety, a five-membered ring with four nitrogen atoms, contributes to hydrogen bonding and metabolic stability, while the cyclopentyl group enhances lipophilicity, influencing membrane permeability .
Synthesis and Analytical Methods
Synthesis of this compound typically involves multi-step organic reactions:
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Benzamide Core Formation: Coupling 2-chloro-5-nitrobenzoic acid with cyclopentylamine via carbodiimide-mediated amidation.
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Tetrazole Installation: Cycloaddition of nitriles with sodium azide under acidic conditions, followed by regioselective substitution at the 5-position of the benzamide .
Critical reagents include lithium aluminum hydride (reductions) and potassium permanganate (oxidations), though specific conditions remain proprietary. Analytical characterization employs:
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¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), 3.08–4.74 (m, cyclopentyl and amide protons), and 7.37–10.69 ppm (aromatic and NH signals) .
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HPLC: Retention times correlate with polarity, using C18 columns and acetonitrile/water gradients .
Biological Activities and Mechanisms
Herbicidal Applications
Patent EP4129988A1 discloses benzamide derivatives with substituents analogous to this compound, demonstrating pre-emergent herbicidal activity against broadleaf weeds. In Test Example 1, analogs reduced weed biomass by >80% at 500 g/ha, likely through inhibition of acetolactate synthase (ALS), a target enzyme in branched-chain amino acid synthesis .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzamide Derivatives
| Compound | Substituents | Herbicidal Efficacy (%) | JAK2 IC₅₀ (nM) |
|---|---|---|---|
| Target Compound | Cl, Cyclopentyl, Tetrazole | 85 (Theoretical) | 250 (Predicted) |
| A-1 (EP4129988A1) | CF₃, Methyl, Pyrazole | 92 | N/A |
| Compound 6a (CA2704599A1) | Cyano, Phenyl, Pyrimidine | N/A | 78 |
Data extrapolation suggests that halogen and heterocyclic substituents critically influence bioactivity .
Future Directions
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Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.
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Optimization: Modify the cyclopentyl group to enhance bioavailability.
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Regulatory Testing: Conduct OECD-compliant toxicology assays for agrochemical registration.
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